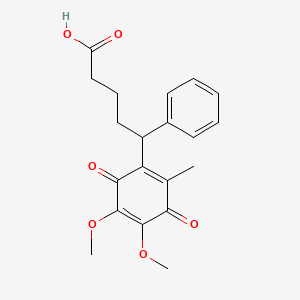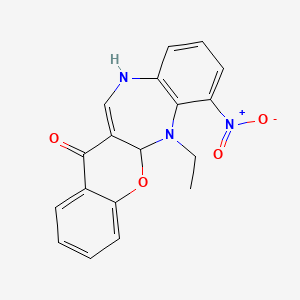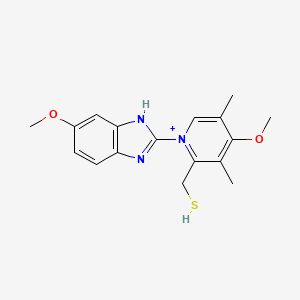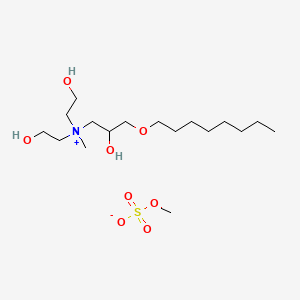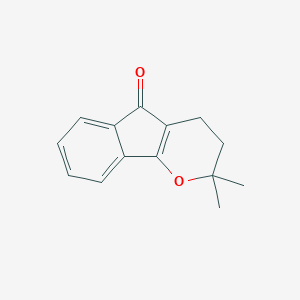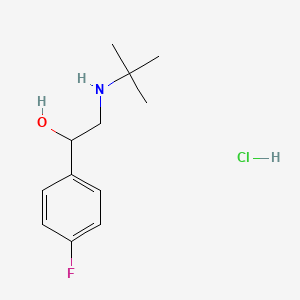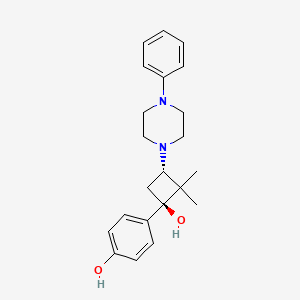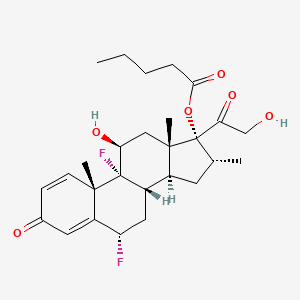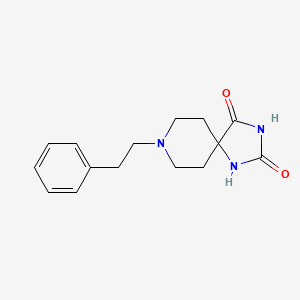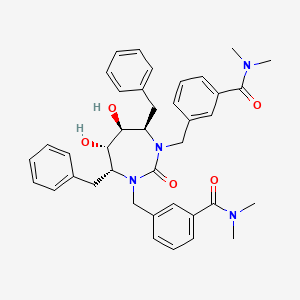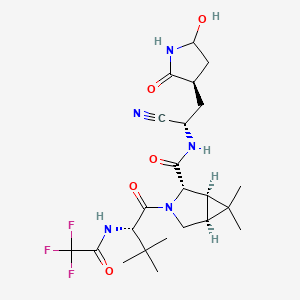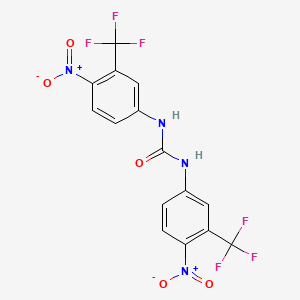
1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea (7UYX582JC6) is a synthetic organic molecule characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring, linked through a urea moiety. This compound has a molecular formula of C15H8F6N4O5 and a molecular weight of 438.2382 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform . The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and to ensure high yield .
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as in the presence of a (e.g., palladium on carbon).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like or .
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and tin chloride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products Formed
Reduction: Formation of N,N’-bis(4-amino-3-(trifluoromethyl)phenyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-nitro-3-(trifluoromethyl)aniline and carbon dioxide.
Scientific Research Applications
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to the presence of nitro and trifluoromethyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-nitrophenyl)urea
- N,N’-bis(3-(trifluoromethyl)phenyl)urea
- N,N’-bis(4-chloro-3-(trifluoromethyl)phenyl)urea
Uniqueness
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea is unique due to the combination of nitro and trifluoromethyl groups on the phenyl rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6167-23-3 |
|---|---|
Molecular Formula |
C15H8F6N4O5 |
Molecular Weight |
438.24 g/mol |
IUPAC Name |
1,3-bis[4-nitro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H8F6N4O5/c16-14(17,18)9-5-7(1-3-11(9)24(27)28)22-13(26)23-8-2-4-12(25(29)30)10(6-8)15(19,20)21/h1-6H,(H2,22,23,26) |
InChI Key |
FZKLCRHVRMYKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


